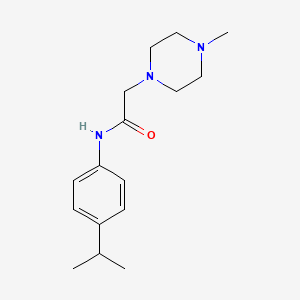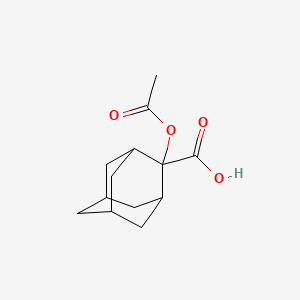
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that is involved in various biochemical processes in the body. SAMe has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
SAMe acts as a methyl donor in various biochemical reactions in the body. SAMe donates a methyl group to various molecules including DNA, RNA, proteins, and neurotransmitters. SAMe also regulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects. SAMe has been shown to increase the levels of glutathione, a potent antioxidant, in the liver. SAMe has also been shown to decrease the levels of homocysteine, a risk factor for cardiovascular disease. SAMe has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
SAMe has several advantages for lab experiments. SAMe is a naturally occurring molecule and can be synthesized chemically or obtained from natural sources. SAMe is stable and can be stored for long periods of time. SAMe has several limitations for lab experiments. SAMe is expensive and can be difficult to obtain in large quantities. SAMe can also be unstable in certain conditions.
Orientations Futures
SAMe has several potential future directions for research. SAMe has been shown to have potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe may also have potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. SAMe may also have potential applications in sports nutrition and performance enhancement. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
Conclusion:
SAMe is a naturally occurring molecule that has been extensively studied for its potential therapeutic applications in various diseases. SAMe has several advantages and limitations for lab experiments. SAMe has several potential future directions for research. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
Méthodes De Synthèse
SAMe is synthesized in the body from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized chemically by the reaction of 4-methyl-1,2,3,6-tetrahydropyridine (MTHP) with 4-isopropylphenylacetyl chloride and piperazine.
Applications De Recherche Scientifique
SAMe has been extensively studied for its potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)14-4-6-15(7-5-14)17-16(20)12-19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSREJIWPTOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)
![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)

